molecular formula C15H22N2Na2O17P2 B12389307 UDP-|A-D-glucose (disodium)

UDP-|A-D-glucose (disodium)

Cat. No.: B12389307
M. Wt: 610.27 g/mol
InChI Key: PKJQEQVCYGYYMM-GWTCQOKDSA-L
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Description

UDP-α-D-Glucose (Disodium) is a nucleotide sugar that plays a crucial role in the biosynthesis of glycogen. It serves as a donor substrate for glucosyltransferases, enzymes that transfer glucose residues to various acceptor molecules. This compound is essential in the metabolism of carbohydrates and is involved in the formation of glycoproteins, glycolipids, and polysaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UDP-α-D-Glucose (Disodium) typically involves the enzymatic conversion of glucose-1-phosphate and uridine triphosphate (UTP) in the presence of UDP-glucose pyrophosphorylase. The reaction conditions often include a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C .

Industrial Production Methods: Industrial production of UDP-α-D-Glucose (Disodium) can be achieved through microbial fermentation processes using genetically engineered strains of Saccharomyces cerevisiae or Escherichia coli. These microorganisms are modified to overexpress the necessary enzymes for the biosynthesis of UDP-α-D-Glucose .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: UDP-α-D-Glucose is used as a substrate in the synthesis of complex carbohydrates and glycoconjugates. It is also employed in the study of glycosylation reactions and enzyme kinetics .

Biology: In biological research, UDP-α-D-Glucose is used to investigate the metabolic pathways of carbohydrates and the role of glycosyltransferases in cellular processes. It is also used in the study of signal transduction pathways involving nucleotide sugars .

Medicine: UDP-α-D-Glucose has potential therapeutic applications in the treatment of metabolic disorders and diseases related to carbohydrate metabolism. It is also being explored as a potential drug target for the development of new therapies .

Industry: In the industrial sector, UDP-α-D-Glucose is used in the production of bio-based chemicals and materials. It is also employed in the manufacturing of food additives and pharmaceuticals .

Mechanism of Action

UDP-α-D-Glucose exerts its effects by serving as a substrate for glucosyltransferases, which catalyze the transfer of glucose residues to acceptor molecules. This process is essential for the biosynthesis of glycogen, glycoproteins, glycolipids, and polysaccharides. The molecular targets of UDP-α-D-Glucose include various glycosyltransferases and nucleotide sugar transporters .

Comparison with Similar Compounds

  • UDP-galactose
  • UDP-glucuronic acid
  • UDP-N-acetylglucosamine

Comparison: UDP-α-D-Glucose is unique in its role as a precursor for glycogen biosynthesis and its involvement in the formation of glycoproteins and glycolipids. While similar compounds like UDP-galactose and UDP-glucuronic acid also participate in glycosylation reactions, UDP-α-D-Glucose is specifically required for the synthesis of glucose-containing molecules .

Properties

Molecular Formula

C15H22N2Na2O17P2

Molecular Weight

610.27 g/mol

IUPAC Name

disodium;[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9?,10+,11+,12-,13-,14+;;/m1../s1

InChI Key

PKJQEQVCYGYYMM-GWTCQOKDSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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